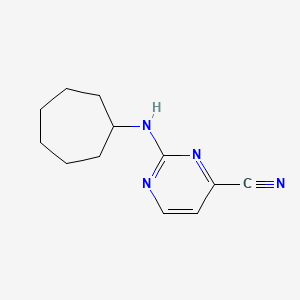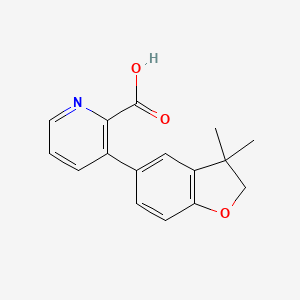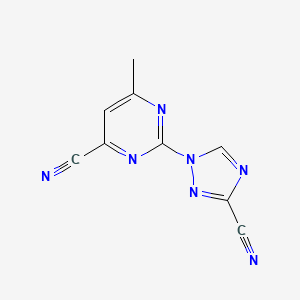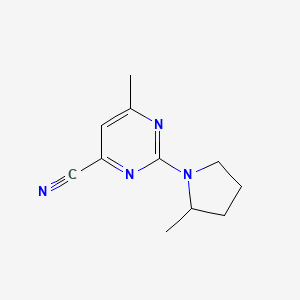
2-(Cycloheptylamino)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cycloheptylamino)pyrimidine-4-carbonitrile is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative with a cycloheptylamine group and a carbonitrile group attached to it.
Aplicaciones Científicas De Investigación
2-(Cycloheptylamino)pyrimidine-4-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Cycloheptylamino)pyrimidine-4-carbonitrile has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Cycloheptylamino)pyrimidine-4-carbonitrile in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its unknown mechanism of action, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile. One potential direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases, should be explored.
Métodos De Síntesis
The synthesis of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile involves a multistep process. The first step involves the reaction of cycloheptylamine with ethyl acetoacetate to form 2-(cycloheptylamino)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of this intermediate with guanidine to form 2-(cycloheptylamino)-4,6-dioxo-5-nitro-1,2,3,4-tetrahydropyrimidine. Finally, the reduction of the nitro group in the presence of a palladium catalyst and hydrogen gas leads to the formation of 2-(Cycloheptylamino)pyrimidine-4-carbonitrile.
Propiedades
IUPAC Name |
2-(cycloheptylamino)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-11-7-8-14-12(16-11)15-10-5-3-1-2-4-6-10/h7-8,10H,1-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYVFWDZVNPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptylamino)pyrimidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)


![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)



![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
